molecular formula C10H16O3 B14564435 Methyl 2-oxo-3-propylcyclopentane-1-carboxylate CAS No. 61494-02-8

Methyl 2-oxo-3-propylcyclopentane-1-carboxylate

Cat. No.: B14564435
CAS No.: 61494-02-8
M. Wt: 184.23 g/mol
InChI Key: SUFIZAZPTXWBNH-UHFFFAOYSA-N
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Description

Methyl 2-oxo-3-propylcyclopentane-1-carboxylate is an organic compound with the molecular formula C10H16O3 It is a derivative of cyclopentanone, featuring a propyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-oxo-3-propylcyclopentane-1-carboxylate typically involves the esterification of 2-oxo-3-propylcyclopentanecarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the acid and methanol are passed over a solid acid catalyst at elevated temperatures and pressures to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-3-propylcyclopentane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: 2-oxo-3-propylcyclopentanecarboxylic acid.

    Reduction: 2-hydroxy-3-propylcyclopentanecarboxylate.

    Substitution: Various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl 2-oxo-3-propylcyclopentane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of fine chemicals and as a building block in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-oxo-3-propylcyclopentane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of active metabolites. These metabolites can then interact with various biological pathways, exerting their effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-oxocyclopentanecarboxylate: A similar compound with a shorter alkyl chain.

    Ethyl 2-oxo-3-propylcyclopentane-1-carboxylate: An ethyl ester analog.

    Methyl 2-oxo-3-butylcyclopentane-1-carboxylate: A compound with a longer alkyl chain.

Uniqueness

Methyl 2-oxo-3-propylcyclopentane-1-carboxylate is unique due to its specific alkyl chain length, which can influence its reactivity and biological activity. The propyl group provides a balance between hydrophobicity and steric effects, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

61494-02-8

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

methyl 2-oxo-3-propylcyclopentane-1-carboxylate

InChI

InChI=1S/C10H16O3/c1-3-4-7-5-6-8(9(7)11)10(12)13-2/h7-8H,3-6H2,1-2H3

InChI Key

SUFIZAZPTXWBNH-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(C1=O)C(=O)OC

Origin of Product

United States

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